

Caflanone cathepsin L inhibition

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Compound Focus: Caflanone

CAS No.: 199167-23-2

Cat. No.: S903833

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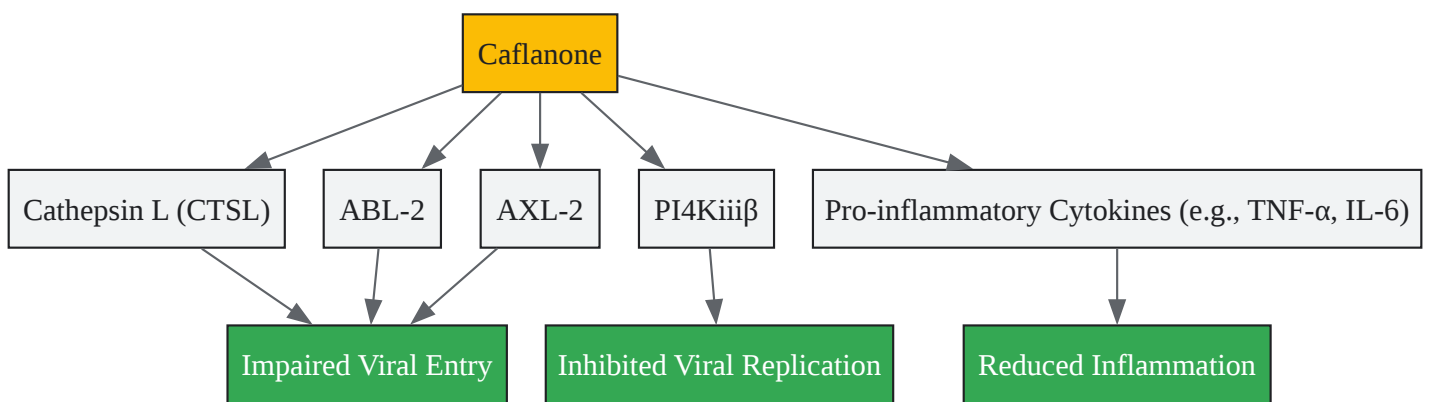
Caflanone Bioactivity Profile

Target / Activity	Assay Type	IC ₅₀ / EC ₅₀ Value	Experimental Context
Cathepsin L	In vitro	3.28 µM	Inhibition of enzyme activity [1] [2].
hCov-OC43 beta virus	In vitro	0.42 µM	Antiviral activity in rhabdomyosarcoma (RD) cells [1] [2].
ABL-2	In vitro (Kinase Profiling)	0.27 µM	Inhibition of kinase activity [1] [2].
PI4Kiiiβ	In vitro (Kinase Profiling)	0.136 µM	Inhibition of kinase activity [1] [2].
TNF-α	In vitro (Cytokine Assay)	8.7 µM	Inhibition in LPS-stimulated human PBMCs [1] [2].
IL-6	In vitro (Cytokine Assay)	9.1 µM	Inhibition in LPS-stimulated human PBMCs [1] [2].

Mechanism of Action and Significance

Caflanone's inhibition of Cathepsin L is significant because CTSL is a host protease that facilitates viral entry. For viruses like SARS-CoV-2, which can use the endosomal pathway, CTSL cleaves and activates the viral spike protein, enabling fusion with the host cell membrane [3]. Inhibiting this process blocks a key step in viral infection.

Research indicates **caflanone** is a **multi-target agent**, inhibiting several key virus entry factors and inflammatory pathways simultaneously [1] [2]. This multi-target action is visually summarized in the following diagram:



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Experimental Insights

The provided data primarily comes from established **in vitro** assays, which are the foundation for confirming biological activity [1] [2]. However, this also highlights a knowledge gap. The search results do not contain detailed experimental protocols specifically for the **caflanone**-CTSL inhibition studies, such as buffer conditions or enzyme source.

To guide your research, here are standard methodologies used to characterize CTSL inhibitors:

- **Enzyme Kinetics Assays:** Use a fluorogenic substrate to measure enzyme activity. The protocol involves incubating recombinant human CTSL with **caflanone** across a range of concentrations, adding the substrate, and monitoring fluorescence over time to determine the **IC₅₀** and inhibition mode (e.g., uncompetitive) [4].

- **Cell-Based Antiviral Assays:** To confirm the functional consequence of CTSL inhibition, **virus infection models** like the one using hCov-OC43 in RD cells are employed. The **EC₅₀** is calculated by measuring a reduction in viral replication in the presence of **caflanone** [1] [2].
- **Molecular Docking and Dynamics Simulations:** These **in silico** methods predict how **caflanone** binds to the CTSL active site, helping to understand the interaction's stability and inform the design of more potent analogs [4].

Research Considerations

When evaluating **caflanone** as a lead compound, consider these factors:

- **Promising Multi-Target Profile:** Simultaneously targeting viral entry and host inflammation is a valuable therapeutic strategy [1] [2].
- **Challenge of Flavonoid Bioavailability:** Like many flavonoids, **caflanone** may have **poor bioavailability**. Proposed solutions include using **smart nanoparticle drones** for targeted pulmonary delivery to enhance efficacy and overcome delivery limitations [1] [2].

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